molecular formula C19H24NO2P B14439897 3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile CAS No. 75417-03-7

3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile

Cat. No.: B14439897
CAS No.: 75417-03-7
M. Wt: 329.4 g/mol
InChI Key: QQGBTSSWCAXYKS-UHFFFAOYSA-N
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Description

3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile is a chemical compound with the molecular formula C19H22NO2P It is characterized by the presence of a phosphanyl group attached to a propanenitrile backbone, along with two phenyl groups and two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile typically involves the reaction of diphenylphosphine with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphanyl compounds.

Scientific Research Applications

3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the nitrile group.

    Diethylphosphite: Contains ethoxy groups but differs in the phosphorus oxidation state.

    Diphenylphosphine: Lacks the ethoxy and nitrile groups.

Uniqueness

3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile is unique due to the combination of its phosphanyl, ethoxy, and nitrile groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

75417-03-7

Molecular Formula

C19H24NO2P

Molecular Weight

329.4 g/mol

IUPAC Name

3-[diethoxy(diphenyl)-λ5-phosphanyl]propanenitrile

InChI

InChI=1S/C19H24NO2P/c1-3-21-23(22-4-2,17-11-16-20,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,17H2,1-2H3

InChI Key

QQGBTSSWCAXYKS-UHFFFAOYSA-N

Canonical SMILES

CCOP(CCC#N)(C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Origin of Product

United States

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